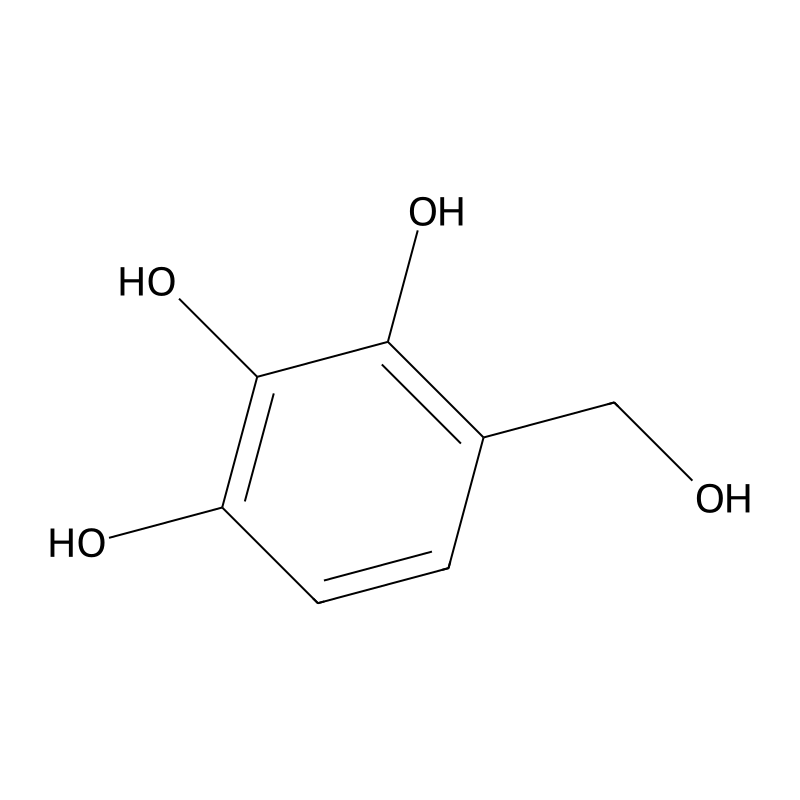

4-(Hydroxymethyl)benzene-1,2,3-triol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Organic Synthesis

Summary of Application: 4-(Hydroxymethyl)benzene-1,2,3-triol is used as a reagent for the oxidation of benzyl alcohols catalyzed by Preyssler’s anion and Keggin heteropoly acids.

Methods of Application: The compound is used in the presence of these catalysts to facilitate the oxidation process.

Results or Outcomes: This method provides a new approach to the synthesis of certain organic compounds.

Pharmaceuticals

Summary of Application: With its unique molecular structure, 4-(Hydroxymethyl)benzene-1,2,3-triol finds applications in various fields such as pharmaceuticals.

Methods of Application: It is used in the synthesis of various pharmaceutical compounds.

Results or Outcomes: The versatility of this compound allows for the development of a wide range of pharmaceutical products.

Biochemistry

Summary of Application: 4-(Hydroxymethyl)benzene-1,2,3-triol is also used in biochemistry for various research purposes.

Methods of Application: Its unique properties make it suitable for use in various biochemical experiments.

Results or Outcomes: The outcomes of these experiments contribute to our understanding of various biochemical processes.

Antimicrobial Applications

Summary of Application: Benzene-1,2,4-triol, a compound structurally related to 4-(Hydroxymethyl)benzene-1,2,3-triol, has high potential as a scaffold for the development of new antimicrobial molecules.

Methods of Application: It can be derived from any raw material rich in lignocellulose, such as agricultural residues like sugarcane bagasse.

Results or Outcomes: This application provides an economic and environmental advantage, contributing to sustainable development.

Hair Dyeing

Methods of Application: It was applied to hair as a dye.

Results or Outcomes: The use of this compound in hair dyeing is largely historical now.

Oxygen Absorption in Gas Analysis

Methods of Application: In alkaline solution, pyrogallol undergoes deprotonation.

Results or Outcomes: This conversion can be used to determine the amount of oxygen in a gas sample, notably by the use of the Orsat apparatus.

4-(Hydroxymethyl)benzene-1,2,3-triol, also known as 4-hydroxymethyl catechol, is an aromatic compound characterized by a benzene ring with three hydroxyl (-OH) groups and one hydroxymethyl (-CH2OH) group. Its molecular formula is C₇H₈O₃, and it has a molecular weight of 140.14 g/mol. This compound is a colorless solid that is soluble in water and exhibits strong reactivity due to the presence of multiple hydroxyl groups, which can engage in various

- Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group, resulting in the formation of 4-hydroxybenzenecarboxylic acid.

- Demethylation: Compounds containing methoxy groups can undergo demethylation reactions to yield phenolic compounds.

- Condensation Reactions: It can react with aldehydes or ketones to form various derivatives through condensation mechanisms.

- Esterification: The hydroxyl groups can react with acids to form esters, which may have different properties and applications.

4-(Hydroxymethyl)benzene-1,2,3-triol exhibits various biological activities:

- Antioxidant Properties: The hydroxyl groups contribute to its ability to scavenge free radicals, making it a potential candidate for antioxidant applications.

- Antimicrobial Activity: Studies suggest that this compound may possess antimicrobial properties against certain bacteria and fungi.

- Pharmacological Potential: Due to its structural similarities with other biologically active compounds, it may have implications in drug development and therapeutic applications.

Several methods can be employed to synthesize 4-(hydroxymethyl)benzene-1,2,3-triol:

- Hydroxymethylation of Catechol: This involves the reaction of catechol with formaldehyde under acidic or basic conditions to introduce the hydroxymethyl group.

- Reduction of 4-(Formyl)benzene-1,2-diol: The reduction of the corresponding aldehyde can yield the desired triol.

- Chemical Modification of Lignans: As lignans are natural sources containing similar structures, chemical modifications can lead to the formation of this compound.

4-(Hydroxymethyl)benzene-1,2,3-triol has several applications:

- Cosmetics and Personal Care Products: Its antioxidant properties make it suitable for use in skincare formulations.

- Pharmaceuticals: Potential use in developing drugs due to its biological activities.

- Food Industry: As a natural preservative or antioxidant in food products.

Research on interaction studies involving 4-(hydroxymethyl)benzene-1,2,3-triol has revealed its potential interactions with various biomolecules:

- Protein Binding Studies: Investigations into how this compound binds to proteins could provide insights into its pharmacokinetic properties.

- Enzyme Inhibition: Studies suggest that it may inhibit certain enzymes involved in metabolic pathways, highlighting its potential therapeutic effects.

Several compounds share structural similarities with 4-(hydroxymethyl)benzene-1,2,3-triol. Here are some notable examples:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 3-(Hydroxymethyl)-5-methylphenol | 606488-95-3 | 0.92 |

| 5-Hydroxy-1,3-phenylene dimethanol | 153707-56-3 | 0.92 |

| 3'-(Hydroxymethyl)-[1,1'-biphenyl]-3,4-diol | 1349715-76-9 | 0.89 |

| 4'-(Hydroxymethyl)-[1,1'-biphenyl]-3,4-diol | 1349718-88-2 | 0.89 |

These compounds are structurally related but differ in their functional groups and potential biological activities. The unique arrangement of hydroxyl and hydroxymethyl groups in 4-(hydroxymethyl)benzene-1,2,3-triol distinguishes it from these similar compounds and contributes to its specific properties and applications.

Oxidative Dimerization and Polymerization

4-(Hydroxymethyl)benzene-1,2,3-triol, structurally related to benzene-1,2,3-triol (pyrogallol), exhibits remarkable propensity for oxidative dimerization reactions under various conditions [1] [2]. The compound undergoes spontaneous oxidative coupling in aqueous solutions upon contact with oxygen, leading to the formation of dimeric products with reduced antimicrobial activity compared to the monomeric form [2]. The oxidative dimerization process proceeds through a two-electron oxidation mechanism involving radical intermediates that subsequently recombine to form stable dimeric structures [1] [4].

The primary oxidative pathway involves the formation of biphenyl-type dimers through carbon-carbon bond formation between aromatic rings [1] [4]. Under mild oxidative conditions using hydrogen peroxide at room temperature, the compound forms [1,1'-biphenyl]-2,2',4,4',5,5'-hexaol (Dimer 1) as the predominant product with yields reaching 66% [3] [4]. This initial dimer can undergo further oxidation by atmospheric oxygen to produce 2',4,4',5'-tetrahydroxy-[1,1'-biphenyl]-2,5-dione (Dimer 2) in quantitative yields [1] [4].

More forcing conditions involving sulfuric acid at elevated temperatures (110°C) for extended periods (91 hours) facilitate the formation of dibenzo[b,d]furan-2,3,7,8-tetraol (Dimer 3) through intramolecular cyclization processes [1] [4]. This furan-containing dimer demonstrates exceptional resistance to further oligomerization reactions, making it synthetically valuable for controlled polymerization processes [1] [4].

Regioselective Coupling Mechanisms

The regioselectivity of oxidative coupling reactions in 4-(hydroxymethyl)benzene-1,2,3-triol is governed by the relative stability of radical intermediates formed during the oxidation process [1] [4]. The 5-5' coupling pattern predominates due to superior radical stabilization achieved through optimal positioning of hydroxyl groups in ortho/para and ortho/ortho arrangements [1] [4]. This regioselective preference results from the combined effects of electronic stabilization and reduced steric hindrance at the 5-position compared to alternative coupling sites [1] [4].

Under standard oxidative conditions, the formation of 5-5' dimers proceeds via radical intermediates that benefit from extended conjugation with the electron-donating hydroxyl substituents [1] [4]. The regioselectivity can be altered by employing more forcing conditions, such as the addition of excess hydrogen peroxide, which promotes alternative 3-5' coupling pathways, albeit with diminished yields [1] [4].

The mechanistic pathway involves initial single-electron oxidation to generate phenoxy radicals, followed by radical-radical coupling at the most electron-rich positions [25]. The hydroxymethyl substituent at the 4-position influences the electronic distribution within the aromatic system, subtly affecting the regioselectivity compared to unsubstituted benzene-1,2,3-triol derivatives [25].

| Table 1: Oxidative Dimerization Products and Reaction Conditions | ||||

|---|---|---|---|---|

| Dimer Type | Coupling Position | Reaction Conditions | Yield (%) | Stability |

| [1,1'-biphenyl]-2,2',4,4',5,5'-hexaol (Dimer 1) | 5-5' | H₂O₂ (30%), room temperature, 24 h | 66 | Moderate |

| 2',4,4',5'-tetrahydroxy-[1,1'-biphenyl]-2,5-dione (Dimer 2) | 5-5' with quinone formation | Air oxidation of Dimer 1 | Quantitative from Dimer 1 | Less stable |

| dibenzo[b,d]furan-2,3,7,8-tetraol (Dimer 3) | Furan ring formation | H₂SO₄, reflux 110°C, 91 h | 90+ | High resistance to further oligomerization |

| 5-5' coupling product | 5-5' | Mild oxidative conditions | Variable | Moderate |

| 3-5' coupling product | 3-5' | Forcing conditions with H₂O₂ | Lower yield | Variable |

Role of pH and Solvent Systems

The pH of the reaction medium exerts profound influence on the oxidative dimerization pathways of 4-(hydroxymethyl)benzene-1,2,3-triol [44]. In acidic conditions (pH 4-6), the compound preferentially forms quinone intermediates through protonation-assisted oxidation mechanisms [19] [44]. Neutral pH conditions (pH 7) provide optimal balance for controlled dimer formation, with 5-5' coupling being strongly favored under these conditions [44].

Basic conditions (pH 8-10) significantly enhance the rate of dimerization reactions while maintaining excellent regioselectivity for 5-5' coupling products [44]. However, strongly alkaline environments (pH > 11) lead to rapid but non-selective oxidative degradation, resulting in complex product mixtures [44]. The pH-dependent behavior reflects the ionization states of the phenolic hydroxyl groups, which directly influence the electron density distribution and radical stability [44].

Solvent systems play crucial roles in determining both reaction rates and product selectivity [1] [4]. Aqueous-organic biphasic systems provide moderate reaction rates with good control over product distribution [1]. Water-tetrahydrofuran mixtures facilitate balanced dimer formation while maintaining substrate solubility [1] [4]. The choice of organic cosolvent affects the relative solvation of radical intermediates, thereby influencing the coupling regioselectivity [1] [4].

The addition of cesium carbonate and tetrabutylammonium iodide in acetone systems promotes efficient etherification reactions while suppressing unwanted side reactions [30]. Phase separation techniques using sodium chloride allow for clean product isolation from reaction mixtures containing both organic and aqueous phases [1] [4].

| Table 2: pH and Solvent Effects on Dimerization | ||||

|---|---|---|---|---|

| pH Range | Solvent System | Primary Product | Regioselectivity | Reaction Rate |

| 4-6 (Acidic) | Aqueous/organic biphasic | Quinone intermediates | Mixed products | Slow |

| 7 (Neutral) | Water/THF mixture | Balanced dimer formation | 5-5' coupling favored | Moderate |

| 8-10 (Basic) | Aqueous buffered solutions | Enhanced dimerization | Enhanced 5-5' selectivity | Fast |

| 11+ (Strongly Basic) | Strongly alkaline aqueous | Oxidative degradation | Non-selective oxidation | Very fast (degradation) |

Cycloaddition Reactions

The hydroxymethyl-substituted benzene-1,2,3-triol framework participates in various cycloaddition reactions that provide access to complex polycyclic structures with potential applications in natural product synthesis [17] [14]. These reactions leverage the electron-rich nature of the polyhydroxylated aromatic system to engage in both thermal and photochemical cycloaddition processes [18] [16].

Formal [5+5] and [4+2] Cycloadditions

Formal [5+5] cycloaddition reactions involving 4-(hydroxymethyl)benzene-1,2,3-triol derivatives proceed through isobenzofuran intermediate formation, leading to phenanthrene-type polycyclic frameworks [17]. These reactions typically require elevated temperatures and proceed via a complex mechanism involving initial furan formation followed by intermolecular cycloaddition with suitable dienophiles [17]. The resulting products exhibit the characteristic hydrophenanthrene ring systems that serve as valuable scaffolds for natural product synthesis [17].

The [4+2] Diels-Alder cycloaddition represents a particularly valuable transformation for constructing six-membered carbocyclic systems [16] [14]. Under optimized conditions, the hydroxymethyl-substituted benzenetriol can function as either a diene or dienophile component, depending on the electronic nature of the reaction partner [16]. Aqueous Diels-Alder reactions have proven especially effective, providing high yields and excellent diastereoselectivity for the formation of bridged bicyclic systems [16].

Computational studies demonstrate that Diels-Alder reactions involving hydroxymethyl-substituted furan derivatives are energetically more favorable than reactions with unsubstituted analogs [16]. This enhanced reactivity stems from the electron-donating effects of the hydroxymethyl substituent, which increases the nucleophilicity of the diene system [16]. The stereochemical outcome of these reactions typically favors endo-adducts with diastereoselectivities exceeding 96% [16].

Photochemical [2+3] cycloadditions involving benzene derivatives provide alternative pathways to complex polycyclic structures [18]. These reactions proceed through excited state intermediates and can be controlled through careful selection of irradiation wavelengths and photosensitizers [18]. The regioselectivity of photocycloaddition reactions depends critically on the substitution pattern and the spin multiplicity of the excited state [18].

| Table 3: Cycloaddition Reaction Types and Applications | ||||

|---|---|---|---|---|

| Cycloaddition Type | Reaction Partners | Product Type | Natural Product Applications | Synthetic Utility |

| Formal [5+5] Cycloaddition | Isobenzofuran derivatives | Polycyclic aromatic frameworks | Phenanthrene alkaloid scaffolds | High molecular complexity |

| Formal [4+2] Diels-Alder | Electron-rich dienes | Six-membered ring systems | Polyhydroxylated natural products | Excellent stereoselectivity |

| [2+3] Dipolar Cycloaddition | 1,3-Dipolar species | Five-membered heterocycles | Heterocyclic natural products | Functional group tolerance |

| [2+2] Photocycloaddition | Alkene systems | Four-membered ring products | Cyclobutane-containing metabolites | Photochemical activation |

Synthetic Applications in Natural Product Derivatives

The cycloaddition chemistry of 4-(hydroxymethyl)benzene-1,2,3-triol finds extensive application in the synthesis of natural product derivatives, particularly those containing polyhydroxylated aromatic frameworks [32] [30]. The hydroxymethyl functionality provides a versatile handle for further structural elaboration through standard functional group transformations [32].

Natural product synthesis applications include the construction of phenanthrene alkaloid scaffolds through formal [5+5] cycloaddition pathways [17]. These reactions enable the rapid assembly of complex tetracyclic frameworks that serve as intermediates in the total synthesis of biologically active alkaloids [17]. The polyphenolic substitution pattern of the starting material is well-suited for introducing the hydroxylation patterns commonly found in natural phenanthrene derivatives [17].

Herbarin A and Herbarin B represent important synthetic targets that can be accessed through cycloaddition-based approaches involving hydroxymethyl-substituted aromatic precursors [32]. Multi-step synthetic sequences incorporate aldol condensations, Horner-Wadsworth-Emmons coupling reactions, and subsequent cycloaddition processes to construct the required carbon frameworks [32]. These approaches demonstrate the versatility of hydroxymethyl-benzenetriol derivatives as building blocks for natural product synthesis [32].

The synthesis of polycyclic compounds from bio-based hydroxymethylfurfural derivatives illustrates the potential for sustainable synthetic chemistry applications [16]. Three-step protocols involving reduction, cycloaddition, and further functional group manipulation provide efficient access to complex polycyclic structures with excellent overall yields [16]. The aqueous reaction conditions are particularly attractive from an environmental perspective [16].

Biocatalytic approaches using enzyme-mediated hydroxylation reactions provide access to quinone methide intermediates that can participate in subsequent cycloaddition processes [26]. These chemoenzymatic cascades enable the selective formation of carbon-carbon, carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds under mild aqueous conditions [26]. The combination of biocatalytic and synthetic chemistry approaches expands the accessible chemical space for natural product derivative synthesis [26].

Acid-Catalyzed Transformations

Acid-catalyzed transformations of 4-(hydroxymethyl)benzene-1,2,3-triol encompass a diverse array of reactions that exploit the electron-rich nature of the polyhydroxylated aromatic system [19] [22]. These transformations typically proceed through electrophilic aromatic substitution mechanisms or involve the formation of reactive quinone intermediates [22] [25].

Formation of Quinone Intermediates

Lewis acid catalysis facilitates the conversion of 4-(hydroxymethyl)benzene-1,2,3-triol to quinone intermediates under controlled conditions [19]. Iron chloride and magnesium chloride have proven particularly effective as catalysts for these transformations, operating through metal coordination activation mechanisms [19]. At elevated temperatures (300°C), these Lewis acids promote the formation of quinone species with moderate selectivity [19].

The mechanism of quinone formation involves initial coordination of the Lewis acid to the hydroxyl groups, followed by electron withdrawal that facilitates oxidation [22]. The resulting quinone intermediates can undergo further transformations, including nucleophilic addition reactions and cycloaddition processes [22] [25]. The stability of these intermediates depends critically on the reaction conditions and the nature of the acid catalyst employed [22].

Brønsted acid catalysis using hydrochloric acid or sulfuric acid operates through protonation-dehydration pathways [19]. These conditions typically require temperatures in the range of 100-200°C and lead to the formation of dehydration products alongside quinone intermediates [19]. The variable selectivity observed under these conditions reflects the competing pathways available to the protonated intermediates [19].

Triflic acid represents a particularly powerful catalyst for electrophilic aromatic substitution reactions [24]. Under mild conditions (25-80°C), triflic acid promotes highly selective transformations through super acid catalysis mechanisms [24]. The exceptional acidity of triflic acid enables reactions that are not accessible using conventional acid catalysts [24].

Enzymatic quinone formation using peroxidase catalysis provides an alternative approach under physiological conditions [25] [43]. These reactions proceed at neutral pH and room temperature, offering excellent control over the oxidation process [43]. The enzymatic approach generates ortho-quinone intermediates with moderate stability, making them suitable for subsequent synthetic transformations [25] [43].

| Table 4: Acid-Catalyzed Transformation Products | ||||

|---|---|---|---|---|

| Acid Catalyst | Temperature (°C) | Primary Product | Mechanism | Selectivity |

| Lewis acids (FeCl₂, MgCl₂) | 300 | Quinone intermediates | Metal coordination activation | Moderate |

| Brønsted acids (HCl, H₂SO₄) | 100-200 | Dehydration products | Protonation-dehydration | Variable |

| Triflic acid (TfOH) | 25-80 | Electrophilic aromatic substitution | Super acid catalysis | High |

| Mild organic acids | 50-100 | Rearrangement products | Mild acid catalysis | Good |

Solvent Effects on Reaction Pathways

Solvent selection exerts profound influence on the pathways and outcomes of acid-catalyzed transformations of 4-(hydroxymethyl)benzene-1,2,3-triol [9] [24]. Polar protic solvents such as water and alcohols stabilize ionic intermediates formed during acid-catalyzed reactions, thereby favoring substitution and rearrangement pathways [9]. The solvation of protonated species affects both the reaction kinetics and the regioselectivity of electrophilic aromatic substitution reactions [9].

Aprotic polar solvents including dimethylformamide and dimethyl sulfoxide enhance the nucleophilicity of reaction partners while stabilizing charged transition states [9]. These solvents are particularly effective for reactions involving quinone methide intermediates, where stabilization of the positive charge is crucial for reaction success [9]. The high dielectric constants of these solvents facilitate heterolytic bond cleavage processes [9].

Non-polar solvents such as benzene and toluene favor radical-mediated pathways over ionic mechanisms [24]. Under these conditions, acid-catalyzed transformations often proceed through homolytic cleavage processes that generate radical intermediates [24]. The choice of non-polar solvent can influence the regioselectivity of radical coupling reactions [24].

Mixed solvent systems provide opportunities for fine-tuning reaction selectivity by balancing the solvation requirements of different intermediates [9]. Aqueous-organic mixtures allow for the use of phase-transfer catalysis principles to enhance reaction efficiency [9]. The pH buffering capacity of aqueous components helps maintain optimal acidity levels throughout the reaction course [9].

Temperature effects in different solvent systems reveal distinct activation barriers for competing reaction pathways [19]. Higher temperatures generally favor thermodynamically controlled products, while lower temperatures maintain kinetic control [19]. The thermal stability of quinone intermediates varies significantly with solvent choice, affecting the overall reaction outcomes [19].

| Table 5: Quinone Formation Pathways | ||||

|---|---|---|---|---|

| Oxidation Method | Quinone Type | Reaction Conditions | Intermediate Stability | Applications |

| Enzymatic (peroxidase) | ortho-Quinone | pH 7, room temperature | Moderate (enzymatic control) | Biomimetic processes |

| Chemical (K₂Cr₂O₇) | para-Quinone | Acidic medium, elevated temperature | Low (rapid further reaction) | Synthetic transformations |

| Atmospheric (O₂) | Mixed quinones | Basic conditions, ambient pressure | Variable (pH dependent) | Polymerization initiation |

| Electrochemical | Controlled quinone formation | Controlled potential | High (controlled conditions) | Analytical applications |